3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propane-1-thiol
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Overview
Description
3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propane-1-thiol is a compound that belongs to the class of tetrazoles, which are five-membered ring structures containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propane-1-thiol typically involves the formation of the tetrazole ring followed by the introduction of the thiol group. One common method involves the reaction of tert-butyl hydrazine with an appropriate nitrile to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides can react with the thiol group.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced tetrazole derivatives.
Substitution: Alkylated thiol derivatives.
Scientific Research Applications
3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The tetrazole ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propane-1-amine: Similar structure but with an amine group instead of a thiol group.
3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propane-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
Uniqueness
The presence of the thiol group in 3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propane-1-thiol imparts unique chemical reactivity and biological activity compared to its analogs. The thiol group can participate in redox reactions and form covalent bonds with proteins, making this compound particularly useful in various applications .
Properties
Molecular Formula |
C8H16N4S |
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Molecular Weight |
200.31 g/mol |
IUPAC Name |
3-(2-tert-butyltetrazol-5-yl)propane-1-thiol |
InChI |
InChI=1S/C8H16N4S/c1-8(2,3)12-10-7(9-11-12)5-4-6-13/h13H,4-6H2,1-3H3 |
InChI Key |
IVONMKJACGODMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1N=C(N=N1)CCCS |
Origin of Product |
United States |
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